1-[(4-Fluorophenyl)methyl]cyclopentane-1-carboxylic acid
Description
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]cyclopentane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FO2/c14-11-5-3-10(4-6-11)9-13(12(15)16)7-1-2-8-13/h3-6H,1-2,7-9H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNKZWRPVYPXRBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CC2=CC=C(C=C2)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1225506-32-0 | |
| Record name | 1-[(4-fluorophenyl)methyl]cyclopentane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 1-[(4-Fluorophenyl)methyl]cyclopentane-1-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzyl chloride and cyclopentanone.
Reaction Conditions: The reaction between 4-fluorobenzyl chloride and cyclopentanone is carried out in the presence of a base, such as sodium hydroxide, to form the intermediate 1-[(4-fluorophenyl)methyl]cyclopentanol.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-[(4-Fluorophenyl)methyl]cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group into an alcohol or an aldehyde.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Scientific Research Applications
- Organic Synthesis
-
Medicinal Chemistry
- Ongoing research suggests that this compound has potential biological activities, including:
- Anti-inflammatory Properties : Studies indicate that the compound may inhibit inflammatory pathways, making it a candidate for developing anti-inflammatory drugs.
- Antimicrobial Activity : Preliminary tests show that it exhibits moderate to strong activity against several bacterial strains, indicating potential as an antimicrobial agent .
- Anticancer Properties : In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, suggesting its potential role in cancer therapy .
- Ongoing research suggests that this compound has potential biological activities, including:
-
Biological Mechanism of Action
- The interaction of the fluorophenyl group with specific molecular targets enhances binding affinity to enzymes or receptors, leading to modulation of their activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further influencing biological effects .
Anticancer Activity
A study focused on human lung adenocarcinoma cells revealed that the compound induced apoptosis through mitochondrial pathway activation, leading to cell cycle arrest in the G0/G1 phase. This suggests its potential as a therapeutic agent in oncology.
Antimicrobial Evaluation
In vitro assays showed effective inhibition of Salmonella typhi and Bacillus subtilis, supporting its use in treating bacterial infections. The compound's selective cytotoxicity against these pathogens highlights its promise for further development.
Enzyme Interaction Studies
Docking studies indicated that the compound binds effectively to active sites of acetylcholinesterase and urease, suggesting strong potential for therapeutic applications in conditions related to these enzymes.
Industrial Applications
This compound is also utilized in the production of specialty chemicals and materials due to its unique chemical properties. Its ability to undergo various chemical reactions makes it valuable in developing new materials with specific characteristics for industrial applications.
Summary Table of Applications
| Application Area | Description | Potential Benefits |
|---|---|---|
| Organic Synthesis | Building block for complex organic molecules | Facilitates the development of novel compounds |
| Medicinal Chemistry | Anti-inflammatory, antimicrobial, anticancer properties | Potential therapeutic agents |
| Biological Mechanism | Modulates enzyme activity and signaling pathways | Enhances drug efficacy |
| Industrial Applications | Production of specialty chemicals and materials | Development of new materials |
Mechanism of Action
The mechanism of action of 1-[(4-Fluorophenyl)methyl]cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further influencing its biological effects .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Properties
Functional Group and Electronic Effects
Halogen Substituents: The 4-fluoro derivative exhibits higher electronegativity and lower polarizability compared to the 4-chloro analogue (Cl: 3.0 vs. F: 4.0 on Pauling scale). This difference impacts acidity (pKa) and solubility. Fluorine’s smaller atomic radius also reduces steric effects compared to chlorine .
Electron-Donating vs. Electron-Withdrawing Groups :
- The 4-methoxy derivative (electron-donating) reduces carboxylic acid acidity compared to the 4-fluoro compound. Methoxy groups enhance solubility in polar solvents but may decrease metabolic stability .
- The 3-hydroxy analogue introduces hydrogen-bonding capacity, improving water solubility but increasing susceptibility to oxidative degradation .
Ring Size Variations :
- Cyclopropane derivatives (e.g., 1-(4-chloro-2-fluorophenyl)cyclopropane-1-carboxylic acid, CAS 869970-64-9) exhibit higher ring strain and altered conformational dynamics compared to cyclopentane-based compounds, affecting reactivity and target interactions .
Biological Activity
1-[(4-Fluorophenyl)methyl]cyclopentane-1-carboxylic acid, also known by its chemical identifier 1225506-32-0, is a compound with significant potential in medicinal chemistry. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H15FO2
- Molecular Weight : 222.26 g/mol
- Density : Approximately 1 g/cm³
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential as a therapeutic agent. Key areas of focus include its role as an inhibitor of specific kinases and its anti-inflammatory properties.
The compound is believed to exert its effects through the inhibition of various kinases involved in cellular signaling pathways. For instance, studies have indicated that it may inhibit GSK-3β, a kinase implicated in numerous diseases, including Alzheimer's disease and cancer. The inhibition of GSK-3β can lead to reduced tau hyperphosphorylation, which is critical in the pathology of neurodegenerative diseases .
Inhibitory Activity
Recent research has shown that this compound exhibits inhibitory activity against several kinases:
These values indicate a promising potential for this compound as a therapeutic agent targeting these pathways.
Anti-inflammatory Effects
In vivo studies have demonstrated that the compound can significantly reduce inflammation markers in models of induced inflammation. For example, it exhibited a dose-dependent decrease in TNFα levels in LPS-treated mice, suggesting its utility in treating inflammatory conditions .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Neurodegenerative Disease Model : In a study involving transgenic mice expressing tau proteins, treatment with the compound resulted in improved cognitive function and reduced tau hyperphosphorylation, indicating its potential for Alzheimer's therapy .
- Cancer Cell Lines : The compound was tested against various cancer cell lines, showing selective cytotoxicity and inhibition of cell proliferation at nanomolar concentrations. Notably, it demonstrated enhanced efficacy when combined with other chemotherapeutic agents .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for 1-[(4-Fluorophenyl)methyl]cyclopentane-1-carboxylic acid, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via multi-step pathways, including cyclopentane ring formation followed by fluorophenylmethyl substitution. For example, analogous compounds (e.g., 1-(4-Chlorophenyl)-cyclopentane derivatives) are synthesized using Friedel-Crafts alkylation or Suzuki coupling for aryl group introduction, followed by carboxylation . Optimization involves adjusting catalysts (e.g., Pd for coupling reactions), solvents (polar aprotic for stability), and temperature (60–100°C for cyclization). Yields can be improved by purifying intermediates via column chromatography (hexane/ethyl acetate gradients) .
Q. Which analytical techniques are critical for characterizing this compound, and what data should researchers prioritize?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : H and C NMR to confirm cyclopentane ring geometry and fluorophenylmethyl substitution (e.g., δ 7.2–7.4 ppm for aromatic protons, δ 2.5–3.5 ppm for cyclopentane CH groups) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+Na] peaks) and fragmentation patterns .
- X-ray Crystallography : Resolve stereochemistry and confirm spatial arrangement of substituents, if single crystals are obtainable .
Q. How can researchers screen the biological activity of this compound in early-stage drug discovery?
- Methodological Answer : Perform in vitro assays targeting enzymes or receptors relevant to fluorinated analogs (e.g., GABA aminotransferase inhibition for anticonvulsant activity). Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinities. Prioritize cytotoxicity screening (MTT assay) and metabolic stability studies (hepatic microsomes) .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., unexpected splitting in NMR) be resolved for this compound?
- Methodological Answer : Contradictions may arise from dynamic rotational isomerism or impurities. Strategies include:
- Variable-Temperature NMR : Identify coalescence temperatures to detect conformational exchange (e.g., cyclopentane ring puckering) .
- 2D NMR (COSY, NOESY) : Resolve overlapping signals and assign stereochemistry .
- HPLC Purification : Remove stereoisomeric or byproduct contaminants using reverse-phase C18 columns .
Q. What computational approaches are suitable for predicting the compound’s reactivity and binding modes?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate transition states for carboxylation or fluorophenylmethyl substitution to predict regioselectivity .
- Molecular Docking : Simulate interactions with biological targets (e.g., COX-2 or kinases) using AutoDock Vina. Validate with MD simulations to assess binding stability .
Q. What strategies mitigate low yields in large-scale synthesis?
- Methodological Answer :
- Flow Chemistry : Enhance heat/mass transfer for exothermic steps (e.g., cyclopentane ring closure) .
- Microwave-Assisted Synthesis : Accelerate slow steps (e.g., aryl coupling) while reducing side reactions .
- DoE (Design of Experiments) : Systematically optimize parameters like catalyst loading, solvent polarity, and stoichiometry .
Q. How does the fluorine substituent influence the compound’s pharmacokinetic properties compared to non-fluorinated analogs?
- Methodological Answer : Fluorine enhances metabolic stability by resisting oxidative degradation (CYP450 enzymes). Assess via:
- LogP Measurements : Compare lipophilicity using shake-flask or chromatographic methods.
- Plasma Protein Binding Assays : Use equilibrium dialysis to evaluate fluorine’s impact on bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
